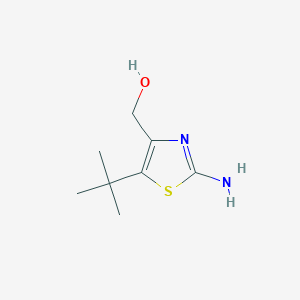
Methyl 2-amino-5-bromo-3-(trifluoromethyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-amino-5-bromo-3-(trifluoromethyl)benzoate is an organic compound with the molecular formula C9H8BrF3NO2. This compound is characterized by the presence of a trifluoromethyl group, a bromine atom, and an amino group attached to a benzoate ester. The trifluoromethyl group is known for its significant impact on the chemical and biological properties of organic molecules, making this compound of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-5-bromo-3-(trifluoromethyl)benzoate typically involves multi-step organic reactions. One common method includes the bromination of methyl 2-amino-3-(trifluoromethyl)benzoate using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-amino-5-bromo-3-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.
Major Products Formed
Substitution: Formation of various substituted benzoates.
Oxidation: Formation of nitro derivatives.
Reduction: Formation of primary amines.
Coupling: Formation of biaryl compounds.
Applications De Recherche Scientifique
Methyl 2-amino-5-bromo-3-(trifluoromethyl)benzoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials science.
Mécanisme D'action
The mechanism of action of Methyl 2-amino-5-bromo-3-(trifluoromethyl)benzoate depends on its specific application. In biological systems, the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The bromine atom and amino group can participate in hydrogen bonding and electrostatic interactions with molecular targets, influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-amino-5-(trifluoromethyl)benzoate
- Methyl 2-bromo-5-(trifluoromethyl)benzoate
- Methyl 2-chloro-5-(trifluoromethyl)benzoate
Uniqueness
Methyl 2-amino-5-bromo-3-(trifluoromethyl)benzoate is unique due to the combination of the trifluoromethyl group, bromine atom, and amino group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C9H7BrF3NO2 |
|---|---|
Poids moléculaire |
298.06 g/mol |
Nom IUPAC |
methyl 2-amino-5-bromo-3-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C9H7BrF3NO2/c1-16-8(15)5-2-4(10)3-6(7(5)14)9(11,12)13/h2-3H,14H2,1H3 |
Clé InChI |
PEDPLFMZPQBZNF-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C(=CC(=C1)Br)C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


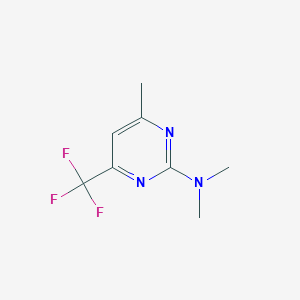


![5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B12963633.png)
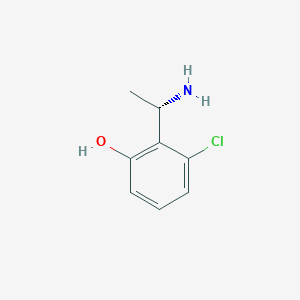
![3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-6-amine hydrochloride](/img/structure/B12963639.png)

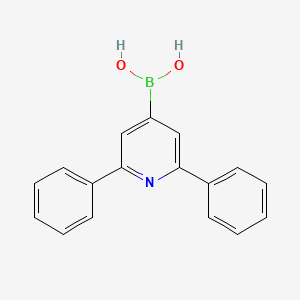
![1-buta-1,3-dien-2-yl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B12963664.png)
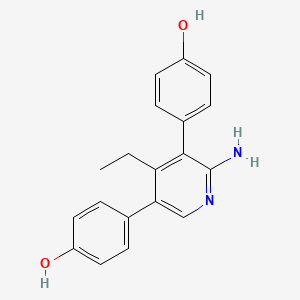
![tert-Butyl (S)-3-([2,2'-bipyridin]-5-yl)-2-aminopropanoate](/img/structure/B12963675.png)
